![molecular formula C12H10N2O3 B6386431 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261903-30-3](/img/structure/B6386431.png)
5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95%
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Overview
Description
5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, commonly referred to as 5-Aminoisonicotinic acid (5-AINA), is an organic compound belonging to the family of isonicotinic acids. It is a white, crystalline solid with a melting point of 156-158°C and a molecular weight of 179.19 g/mol. 5-AINA is an important intermediate in the synthesis of a variety of drugs, particularly those with anti-inflammatory and analgesic properties. In addition, 5-AINA has been studied for its potential biological activities, including its role as a neurotransmitter and its ability to inhibit the enzyme acetylcholinesterase. This article will provide an overview of the synthesis, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of 5-AINA research.
Scientific Research Applications
5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has been studied for its potential biological activities, including its role as a neurotransmitter and its ability to inhibit the enzyme acetylcholinesterase. It has been used as a substrate in studies of enzyme activity and as a ligand in studies of receptor binding. 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has also been used to study the structure and function of the nicotinic acetylcholine receptor (nAChR).
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% is not yet fully understood. Studies have suggested that 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% may act as a partial agonist at the nicotinic acetylcholine receptor (nAChR). It is also believed to interact with other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system, to produce its effects.
Biochemical and Physiological Effects
5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is straightforward. In addition, 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% is relatively stable and can be stored for long periods of time. However, the use of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is limited by its low solubility in water and its low potency.
Future Directions
The potential applications of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% are vast and the research is still in its early stages. Future research could focus on the development of more potent and selective agonists and antagonists of the nAChR, as well as the elucidation of its mechanism of action. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95%, such as its use as an anti-inflammatory agent or an anxiolytic. Finally, 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% could be studied for its potential role in the development of new drugs for the treatment of neurological disorders.
Synthesis Methods
5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized from 3-amino-5-phenyl-2-hydroxybenzoic acid (APHB) and isonicotinic acid (INA) using a two-step reaction process. In the first step, APHB is reacted with INA in the presence of a base such as sodium hydroxide to form 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95%. In the second step, the reaction mixture is heated at reflux to complete the reaction. The yield of 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid, 95% from this reaction is typically 95%.
properties
IUPAC Name |
5-(3-aminophenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-8-3-1-2-7(4-8)10-6-14-11(15)5-9(10)12(16)17/h1-6H,13H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMDPULNBHWWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686941 |
Source
|
Record name | 5-(3-Aminophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-2-hydroxyisonicotinic acid | |
CAS RN |
1261903-30-3 |
Source
|
Record name | 5-(3-Aminophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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